molecular formula C13H10ClN3O3S B2708764 N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 881046-15-7

N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B2708764
CAS No.: 881046-15-7
M. Wt: 323.75
InChI Key: COERCNRLZNLCRX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a synthetically designed small molecule that incorporates a benzodiazole core structure, a sulfonamide group, and a 3-chlorophenyl substituent. This specific architecture places it within a class of compounds known to exhibit significant research potential in medicinal chemistry. Sulfonamide derivatives bearing nitrogen-containing heterocycles, such as the benzodiazole core, are extensively investigated for their diverse biological activities . These compounds are frequently explored as enzyme inhibitors for various therapeutic targets . The presence of the sulfonamide group is a key pharmacophore often associated with the ability to inhibit carbonic anhydrases, while the benzodiazole scaffold is a privileged structure in drug discovery known to contribute to binding affinity and selectivity . Researchers are actively studying structurally similar sulfonamide-benzodiazole hybrids for their potential application in areas such as anti-diabetic and anti-Alzheimer's research, where they have shown promise as inhibitors of enzymes like α-amylase, α-glucosidase, and acetylcholinesterase . Furthermore, related compounds have been screened against bacterial targets, including pantothenate synthetase in Mycobacterium tuberculosis , highlighting the relevance of this chemical class in antibacterial development . The chlorophenyl substituent is a common feature in many bioactive molecules, typically included to modulate the compound's lipophilicity, electronic properties, and overall pharmacokinetic profile. In silico analyses of similar molecules suggest they often comply with drug-likeness filters such as Lipinski's Rule of Five, which is a critical preliminary assessment in early-stage drug discovery . This product is intended for research applications only and is not for human or veterinary use. Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays to develop novel therapeutic agents.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c14-8-2-1-3-9(6-8)17-21(19,20)10-4-5-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COERCNRLZNLCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 3-chloroaniline with o-phenylenediamine in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then treated with a sulfonyl chloride, such as benzenesulfonyl chloride, to introduce the sulfonamide group. The final product is obtained after purification by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of bacterial strains, suggesting that the sulfonamide group enhances antibacterial activity through mechanisms such as inhibition of folate synthesis in bacteria .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that benzodiazole derivatives can inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the benzodiazole moiety can enhance cytotoxicity against specific cancer types .

Antidiabetic Activity

Recent investigations into sulfonamide derivatives have revealed their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. These findings position this compound as a potential candidate for developing new antidiabetic medications .

Neurological Applications

The compound's analogs have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. Inhibition of acetylcholinesterase activity has been observed, indicating potential use in treating cognitive disorders .

Structure-Activity Relationship (SAR) Insights

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of this compound. The following table summarizes key findings:

Modification Effect on Activity
Presence of electron-withdrawing groupsIncreases antimicrobial potency
Substitution on the benzodiazole ringEnhances anticancer activity
Alterations in sulfonamide structureImproves antidiabetic efficacy

Case Studies and Research Findings

Several case studies have documented the impact of this compound in various experimental settings:

Study on Antimicrobial Efficacy

A study published in Molecules demonstrated that sulfonamide derivatives exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the benzodiazole framework could lead to compounds with superior antibacterial properties .

Evaluation of Anticancer Activity

In a comparative study involving multiple benzodiazole derivatives, this compound showed promising results against breast cancer cell lines. The research indicated that this compound could serve as a lead structure for further development into anticancer agents .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl substituent (electron-withdrawing) enhances synthetic yield compared to the 3-fluorophenyl analog, likely due to stabilized intermediates during carboxamide coupling .
  • Steric and Electronic Effects : The 4-methylphenyl analog shows slightly lower yield than the 3-chlorophenyl derivative, possibly due to steric hindrance from the methyl group .
  • Structural Complexity : Derivatives with extended substituents (e.g., pyrrole-piperazine in ) prioritize target selectivity over synthetic efficiency.
Kinase Inhibition

The 3-chlorophenyl benzodiazole sulfonamide scaffold is critical for binding to kinase domains. For example:

  • PKI-SU11274 (N-(3-Chlorophenyl)-N-methyl-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylene]-2-oxo-1H-indole-5-sulfonamide): This analog inhibits c-Met kinase with high selectivity, attributed to the 3-chlorophenyl group’s hydrophobic interactions and the sulfonamide’s hydrogen-bonding capacity .
  • Comparison with Fluorophenyl Analogs : Fluorine’s electronegativity may enhance binding affinity in some contexts, but chlorine’s larger van der Waals radius improves hydrophobic packing in kinase active sites .
Antimicrobial Activity

In chalcone and Schiff base derivatives (e.g., 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl) acetamide ), the 3-chlorophenyl group enhances membrane permeability, leading to broad-spectrum antimicrobial activity. However, replacing the benzimidazole-thio moiety with a benzodiazole-sulfonamide core (as in the target compound) could alter target specificity .

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., TRIM24 PHD-bromodomain complexes) reveal that the benzodiazole-sulfonamide core adopts planar conformations, facilitating π-π stacking with aromatic residues in proteins. The 3-chlorophenyl group’s orientation is critical for avoiding steric clashes in hydrophobic pockets .

Biological Activity

N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to this compound exhibit significant activity against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (Cervical)10.5
MCF7 (Breast)8.2
A549 (Lung)15.0

These results indicate that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has shown that benzodiazole derivatives possess antimicrobial properties. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus22
Escherichia coli18

The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It shows affinity for various receptors that mediate cellular responses to growth factors and hormones.
  • Oxidative Stress Modulation : The compound can modulate oxidative stress pathways, enhancing cellular resilience against damage.

Case Studies

A notable case study involved the synthesis and evaluation of related benzodiazole derivatives that demonstrated enhanced anticancer activity compared to their precursors. The study reported a derivative with an IC50 value significantly lower than that of established chemotherapeutics, suggesting a promising avenue for further development.

Q & A

Basic: What are the standard synthetic routes for N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, and what key intermediates are involved?

Answer:
The synthesis typically involves cyclocondensation of sulfonamide precursors with chlorinated aryl amines. A critical intermediate is 5-chloro-1,3-benzoxazol-2(3H)-one , formed via nucleophilic substitution of a sulfonyl chloride group with a 3-chloroaniline derivative under alkaline conditions. Key steps include:

  • Sulfonation of the benzoxazole core at the 5-position using chlorosulfonic acid.
  • Coupling with 3-chloroaniline via nucleophilic aromatic substitution (NAS) in the presence of triethylamine .
  • Cyclization under reflux in aprotic solvents (e.g., DMF) to form the 2-oxo-dihydrobenzodiazole moiety.
    Characterization of intermediates via 1^1H NMR and mass spectrometry is critical to confirm regioselectivity .

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

Answer:

  • 1^1H NMR : The sulfonamide proton (NH) appears as a singlet at δ 10.2–10.8 ppm. The 3-chlorophenyl group shows aromatic protons as doublets (δ 7.3–7.7 ppm), while the benzodiazole ring protons resonate at δ 6.8–7.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 351.03 (calculated for C13_{13}H10_{10}ClN3_3O3_3S). Fragmentation patterns reveal loss of SO2_2 (64 Da) and Cl (35.5 Da) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal XRD resolves bond angles and dihedral distortions in the sulfonamide-benzodiazole linkage (e.g., C–S–N angles ≈ 105–107°) .

Advanced: What strategies are employed to optimize the yield and purity during synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states during cyclization .
  • Catalysis : Use of 4-dimethylaminopyridine (DMAP) or Cu(I) catalysts accelerates NAS coupling, reducing side-product formation (e.g., dimerization) .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) removes unreacted 3-chloroaniline. Recrystallization in ethanol/water improves purity (>98%) .

Basic: What initial biological screening assays are recommended for assessing its bioactivity?

Answer:

  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (MIC determination at 10–100 µg/mL) .
  • Enzyme Inhibition : Test inhibition of carbonic anhydrase (CA-II) or tyrosine kinases via fluorometric assays (IC50_{50} calculations) .
  • Cytotoxicity : MTT assays on HeLa or HEK293 cells to evaluate IC50_{50} values and selectivity indices .

Advanced: How do researchers analyze and resolve contradictions in bioactivity data across different studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, controlled pH). For example, discrepancies in CA-II inhibition may stem from buffer composition (Tris vs. HEPES) .
  • Structural Analogues : Compare with derivatives (e.g., 3-nitro vs. 3-chloro substituents) to isolate electronic effects on target binding .
  • Meta-Analysis : Use tools like molecular docking (AutoDock Vina) to correlate bioactivity with binding poses across studies .

Advanced: What computational methods are used to predict interactions with biological targets?

Answer:

  • Molecular Docking : Screen against kinase domains (e.g., c-Met receptor) using Glide SP/XP scoring to prioritize high-affinity candidates .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of sulfonamide-target hydrogen bonds (e.g., with ATP-binding pockets) .
  • QSAR Modeling : Train models on analogues to predict logP and pIC50_{50} values, optimizing substituent electronegativity and steric bulk .

Advanced: How to address solubility and stability challenges in formulation for in vivo studies?

Answer:

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (≥1 mg/mL) .
  • Salt Formation : Synthesize sodium or lysine salts of the sulfonamide group to improve bioavailability .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Protect from light to prevent photooxidation of the benzodiazole ring .

Basic: What are the common structural analogs and their significance in SAR studies?

Answer:

  • N-(2,5-Dichlorophenyl) Analogue : Higher lipophilicity increases membrane permeability but reduces solubility .
  • 3-Methylpiperazinyl Derivative : Substitution at the sulfonamide nitrogen enhances kinase selectivity (e.g., SU11274 for c-Met inhibition) .
  • 5-Nitrobenzodiazole Variant : Electron-withdrawing groups improve oxidative stability but may reduce target affinity .

Advanced: What are best practices for handling hazardous intermediates during synthesis?

Answer:

  • Chlorinated Intermediates : Use sealed reactors and scrubbers to trap HCl gas during NAS reactions .
  • Sulfonyl Chlorides : Store at –20°C under nitrogen to prevent hydrolysis. Neutralize spills with sodium bicarbonate .
  • Waste Management : Treat aqueous waste with activated charcoal to adsorb aromatic byproducts before disposal .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by monitoring protein denaturation shifts after compound treatment .
  • Western Blotting : Detect phosphorylation changes in downstream signaling proteins (e.g., ERK1/2 for kinase inhibitors) .
  • SPR Biosensing : Measure real-time binding kinetics (kon_{on}/koff_{off}) using immobilized target proteins (e.g., CA-II on CM5 chips) .

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